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Compound of Interest

Compound Name: 2-Amino-2-methylpropanamide

Cat. No.: B190125

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 2-Amino-2-
methylpropanamide (also known as 2-methylalaninamide), a non-proteinogenic amino acid
amide. It details the compound's physicochemical properties, provides robust experimental
protocols for its synthesis and analysis, and explores its application as a key building block in
the development of targeted therapeutics, particularly kinase inhibitors. A significant focus is
placed on its role in the synthesis of inhibitors for Phosphatidylinositol-5-Phosphate 4-Kinase
Type 2 Alpha (PIP4K2A), a critical enzyme in cellular signaling pathways implicated in cancer
and metabolic diseases.

Physicochemical Properties

2-Amino-2-methylpropanamide is a simple, yet versatile, chemical building block. Its
structure features a quaternary carbon, which imparts specific conformational constraints,
making it a valuable component in medicinal chemistry. A summary of its key properties is
presented below.
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Property Value Source(s)
CAS Number 16252-90-7 [1]
Molecular Formula CsH10N20 [1]
Molecular Weight 102.14 g/mol [1]
IUPAC Name 2-amino-2-methylpropanamide  [1]
Synonyms 2-methylalaninamide, H-Aib- 2]
NH2
Monoisotopic Mass 102.079312947 Da [1]
Topological Polar Surface Area  69.1 A2 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor
C)(;untg p : ]
Predicted pKa 15.99 £ 0.50
Predicted XLogP3-AA -1.2 [1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-Amino-2-methylpropanamide are
provided below. These protocols are constructed based on established chemical principles and
analogous reactions reported in the literature.

Synthesis Protocol: Amidation of Methyl 2-amino-2-
methylpropanoate

This protocol describes the synthesis of 2-Amino-2-methylpropanamide via the high-pressure
amidation of its corresponding methyl ester. This method is adapted from established
procedures for the amidation of amino acid esters.[3]

Objective: To synthesize 2-Amino-2-methylpropanamide by reacting Methyl 2-amino-2-
methylpropanoate with anhydrous ammonia under pressure.
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Materials:

Methyl 2-amino-2-methylpropanoate

Anhydrous liquid ammonia (NHs)

Methanol (for workup)

High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, pressure
gauge, and temperature controller.

Procedure:

Charge the high-pressure autoclave with Methyl 2-amino-2-methylpropanoate (1.0
equivalent).

Seal the reactor and purge with dry nitrogen gas.

Cool the reactor to -78 °C using a dry ice/acetone bath.

Carefully condense anhydrous liquid ammonia (20-30 equivalents) into the reactor.

Once the ammonia is added, securely seal the reactor and allow it to warm to room
temperature behind a protective blast shield.

Heat the reactor to 70-80 °C. The internal pressure will rise significantly. Monitor the
pressure to ensure it remains within the safe operating limits of the vessel.

Maintain the reaction at this temperature with vigorous stirring for 10-12 hours.

After the reaction period, cool the reactor to room temperature.

Carefully vent the excess ammonia gas into a fume hood or an appropriate acid trap.

Open the reactor and add methanol to dissolve the crude product.

Transfer the solution to a round-bottom flask.
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e Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-
Amino-2-methylpropanamide.

e The product can be further purified by recrystallization from a suitable solvent system, such

as ethanol/ether.

Workflow Diagram:
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Caption: Synthesis workflow for 2-Amino-2-methylpropanamide.
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Analytical Protocol: Quantification by Reverse-Phase
HPLC-UV

As 2-Amino-2-methylpropanamide lacks a strong chromophore, direct UV detection can be
challenging at low concentrations. This protocol outlines a method for its quantification using
reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at a low
wavelength (e.g., 210 nm), where amide bonds show some absorbance. For higher sensitivity,
pre-column derivatization with a fluorogenic agent like o-phthaldialdehyde (OPA) would be
recommended.[4][5]

Objective: To quantify the concentration of 2-Amino-2-methylpropanamide in a solution using
RP-HPLC with UV detection.

Materials & Equipment:

o HPLC system with a UV detector, autosampler, and gradient pump.

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 ym particle size).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

2-Amino-2-methylpropanamide standard.

Sample diluent (e.g., Water or Mobile Phase A).
Procedure:

o Standard Preparation: Prepare a stock solution of 2-Amino-2-methylpropanamide (e.g., 1
mg/mL) in the sample diluent. Perform serial dilutions to create a set of calibration standards
(e.g., 1 pg/mL to 100 pg/mL).

» Sample Preparation: Dilute the sample containing 2-Amino-2-methylpropanamide with the
sample diluent to fall within the concentration range of the calibration curve.

¢ HPLC Conditions:
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o Column: C18 reverse-phase, 4.6 x 150 mm, 5 pm.
o Flow Rate: 1.0 mL/min.
o Detection Wavelength: 210 nm.
o Injection Volume: 10 pL.
o Column Temperature: 30 °C.
o Gradient Program:
= 0-2 min: 5% B
» 2-15 min: Linear gradient from 5% to 50% B
= 15-17 min: Linear gradient from 50% to 95% B
= 17-19 min: Hold at 95% B
» 19-20 min: Return to 5% B
» 20-25 min: Re-equilibration at 5% B
e Analysis: Inject the standards and samples.

o Quantification: Construct a calibration curve by plotting the peak area of the analyte against
the concentration of the standards. Determine the concentration of the analyte in the
samples by interpolating their peak areas from the calibration curve.

Workflow Diagram:
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Caption: HPLC-UV analytical workflow for 2-Amino-2-methylpropanamide.

Biological Context and Applications

2-Amino-2-methylpropanamide serves as a crucial intermediate in the synthesis of
pharmacologically active molecules. Its primary documented use is as a building block for
creating potent and selective inhibitors of the lipid kinase PIP4K2A.[6]

Role in PIP4K2A Inhibitor Synthesis
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PIP4K2A is an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to
generate phosphatidylinositol 4,5-bisphosphate (P1(4,5)P2).[1][7] PI(4,5)P2z is a key signaling
lipid that acts as a precursor for other second messengers and is involved in numerous cellular
processes, including cell proliferation, survival, and membrane trafficking.[1][8] Dysregulation of
the PIP4K2A pathway has been implicated in various cancers and metabolic disorders.[7]

In the synthesis of 1,7-naphthyridine-based PIP4K2A inhibitors, 2-Amino-2-
methylpropanamide is used to introduce a specific side chain that interacts with the kinase's
active site.[6] The primary amine of 2-Amino-2-methylpropanamide is reacted with an
activated core structure of the inhibitor, forming a stable amide bond and completing the
synthesis of the final active compound.

The PIP4K2A Signaling Pathway

PIP4K2A is a component of the complex phosphoinositide signaling network. Its canonical
function is to regulate the cellular pools of PI(4,5)P2. However, it also has non-canonical roles
and can influence other major signaling pathways. For instance, PIP4K2A has been shown to
negatively regulate the PI3K-AKT signaling pathway by promoting the degradation of the p85
regulatory subunit of PI3K.[9][10] This positions PIP4K2A as a potential tumor suppressor in
certain contexts, such as in PTEN-deficient glioblastomas.[10] Furthermore, by controlling lipid
metabolism, PIP4K2A and its homolog PIP4K2B are essential for facilitating autophagy,
particularly during periods of nutrient stress.[11]

Signaling Pathway Diagram:
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Caption: Role of PIP4K2A in signaling and its therapeutic inhibition.

Conclusion

2-Amino-2-methylpropanamide (CAS 16252-90-7) is a valuable, non-natural amino acid
amide with significant applications in medicinal chemistry and drug development. Its utility as a
synthetic precursor for potent kinase inhibitors, such as those targeting PIP4K2A, highlights its
importance for researchers exploring novel cancer and metabolic disease therapies. The
experimental protocols and technical data provided in this guide serve as a foundational
resource for scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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